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Compound of Interest

Compound Name: (Z)-2-hexenal

Cat. No.: B094248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-2-
hexenal, a volatile organic compound of interest in various fields, including flavor and

fragrance chemistry, agriculture, and pheromone research. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for identification, quantification, and structural

elucidation.

Spectroscopic Data Summary
The key spectroscopic data for (Z)-2-hexenal are summarized in the tables below for ease of

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.513 d 7.7 H1 (Aldehyde)

6.859 dt 15.6, 6.7 H3

6.129 dt 15.6, 1.4 H2

2.327 m H4

1.548 sextet H5

0.973 t H6

Solvent: CDCl₃, Reference: TMS[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

196.914 C1 (Carbonyl)

161.526 C3

135.775 C2

37.356 C4

23.779 C5

16.294 C6

Solvent: CDCl₃, Reference: TMS[1]

Infrared (IR) Spectroscopy
The condensed phase IR spectrum of 2-hexenal (isomer not specified) shows characteristic

absorption bands.[2] For (Z)-2-hexenal, the key absorptions are expected to be consistent with

an α,β-unsaturated aldehyde.
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Wavenumber (cm⁻¹) Assignment

~2960 C-H stretch (alkane)

~2870 C-H stretch (alkane)

~2720 C-H stretch (aldehyde)

~1685 C=O stretch (conjugated aldehyde)

~1640 C=C stretch

Note: The exact peak positions can vary slightly based on the sampling method.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-hexenal results in a characteristic fragmentation

pattern.[3]

m/z Relative Intensity Possible Fragment

98 Moderate [M]⁺ (Molecular Ion)

83 High [M-CH₃]⁺

69 Moderate [M-CHO]⁺

55 High [C₄H₇]⁺

41 Very High [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (Z)-2-hexenal.
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Materials:

(Z)-2-hexenal sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of (Z)-2-hexenal in 0.6-0.7 mL of

CDCl₃ containing 0.03% TMS in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.[4][5]

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.[4][6]

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

Process the FID with an exponential window function and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid (Z)-2-hexenal.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.[7][8][9]

Materials:

(Z)-2-hexenal sample

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.[8]

Sample Application:
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Place a small drop of (Z)-2-hexenal directly onto the ATR crystal, ensuring the crystal

surface is completely covered.[10]

Data Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.[8]

The typical spectral range is 4000-400 cm⁻¹.[8]

Data Processing:

The instrument software will automatically perform a background subtraction.

The resulting spectrum will be in absorbance or transmittance.

Cleaning:

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate (Z)-2-hexenal from any impurities and obtain its mass spectrum.

Materials:

(Z)-2-hexenal sample

Volatile solvent for dilution (e.g., hexane or dichloromethane)

GC-MS instrument equipped with a suitable capillary column (e.g., a polar DB-Wax or a non-

polar DB-5ms)

Autosampler vials

Procedure:

Sample Preparation: Prepare a dilute solution of (Z)-2-hexenal (e.g., 100 ppm) in a volatile

solvent.[12]
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Instrument Setup:

Set the GC oven temperature program. A typical program might start at 40-60°C, hold for a

few minutes, and then ramp up to 200-250°C.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use helium as the carrier gas with a constant flow rate.

Set the mass spectrometer to scan a mass range of, for example, m/z 35-350. Electron

ionization (EI) at 70 eV is standard.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[13]

Data Acquisition and Analysis:

The GC will separate the components of the sample based on their boiling points and

interactions with the column's stationary phase.

As each component elutes from the column, it enters the mass spectrometer, where it is

ionized and fragmented.

The resulting mass spectrum for the peak corresponding to (Z)-2-hexenal can be

compared to a library database (e.g., NIST) for confirmation.[12]

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (Z)-2-hexenal.
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General Workflow for Spectroscopic Analysis

GC-MS System

Sample
((Z)-2-hexenal)

Sample Preparation
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NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

GC-MS Analysis

Dilute Sample

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Gas Chromatography
(Separation)

Mass Spectrometry
(Detection/Fragmentation)

Elution

Mass Spectrum
(m/z, Fragmentation Pattern)

Data Interpretation &
Structural Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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